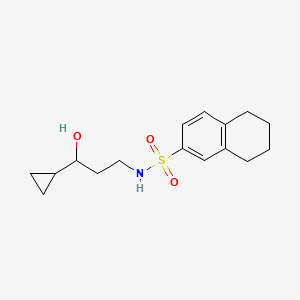

![molecular formula C18H28BNO3 B2398818 3-[(t-ブチルカルバモイル)メチル]フェニルボロン酸ピナコールエステル CAS No. 2377609-40-8](/img/structure/B2398818.png)

3-[(t-ブチルカルバモイル)メチル]フェニルボロン酸ピナコールエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

科学的研究の応用

スルフィンアミド誘導体の合成

フェニルボロン酸ピナコールエステルは、スルフィンアミド誘導体の合成に有用な前駆体として役立ちます。研究者は、それをジエチルアミノスルホリルフルオリド(DAST)およびフェニルトリフルオロホウ酸カリウムと反応させることで、さまざまなスルフィンアミドにアクセスできます。これらの化合物は、医薬品化学、農薬、材料科学に適用されています .

鈴木・宮浦カップリング反応

この化合物は、鈴木・宮浦カップリング反応に関与しています。これは、炭素-炭素結合を構築するための強力な方法です。アリールヨウ化物と組み合わせると、フェニルボロン酸ピナコールエステルはトランスメタル化を受けて、ビアリール化合物を形成します。研究者は、この反応を医薬品中間体、天然物、機能性材料の合成に用いてきました .

有機合成におけるビルディングブロック

この化合物を含むピナコールボロン酸エステルは、有機合成において非常に価値のあるビルディングブロックとして役立ちます。その汎用性により、化学者は複雑な分子を効率的に作成できます。研究者は、それらを用いて、ヘテロ環、キラル化合物、生物活性分子などのさまざまな骨格を構築しています .

触媒的プロト脱ホウ素化

この化合物を含むピナコールボロン酸エステルのプロト脱ホウ素化は、注目を集めています。研究者は、触媒的方法を開発してボロン基を選択的に除去し、官能化されたアリール化合物にアクセスできるようにしました。この反応は、天然物および薬物候補の全合成に適用されてきました .

ホウ素試薬の選択

鈴木・宮浦カップリングおよび関連する反応の文脈において、フェニルボロン酸ピナコールエステルは、7つの主要なクラスのホウ素試薬の1つを表しています。研究者は、その物理化学的特性を評価し、トランスメタル化のメカニズムを考慮します。この化合物はさまざまな基質との適合性が高いため、合成化学者にとって貴重な選択肢となっています .

加水分解研究

フェニルボロン酸ピナコールエステルの加水分解挙動を理解することは重要です。研究者は、加水分解の速度論を調査しており、これは芳香環の置換基によって異なります。特に注目すべきは、pHが加水分解速度、特に生理学的pHで大きな影響を与えることです。これらの研究は、生物学的文脈におけるホウ素含有化合物の理解に貢献しています .

作用機序

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., acids or bases) are typically employed.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which

特性

IUPAC Name |

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTVHMLFGVBRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

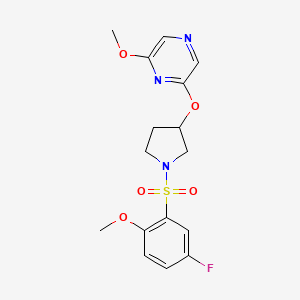

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2398738.png)

![2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide](/img/structure/B2398743.png)

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)

![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)

![methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2398749.png)

![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2398753.png)

![ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate](/img/structure/B2398754.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)